2-Chloro-3-nitro-1,5-naphthyridin-4-amine
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Overview
Description
2-Chloro-3-nitro-1,5-naphthyridin-4-amine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro group at the second position, a nitro group at the third position, and an amine group at the fourth position on the naphthyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-1,5-naphthyridin-4-amine typically involves the nitration of 2-chloro-1,5-naphthyridine followed by amination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-chloro-3-nitro-1,5-naphthyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitro-1,5-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed:
Reduction: 2-Amino-3-nitro-1,5-naphthyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-nitro-1,5-naphthyridin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-1,5-naphthyridin-4-amine is primarily based on its ability to interact with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and amine groups can also participate in binding interactions with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-1,5-naphthyridine
- 3-Nitro-1,5-naphthyridine
- 4-Amino-1,5-naphthyridine
Comparison: 2-Chloro-3-nitro-1,5-naphthyridin-4-amine is unique due to the presence of both chloro and nitro groups on the naphthyridine ring, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
89276-22-2 |
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Molecular Formula |
C8H5ClN4O2 |
Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-3-nitro-1,5-naphthyridin-4-amine |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-7(13(14)15)5(10)6-4(12-8)2-1-3-11-6/h1-3H,(H2,10,12) |
InChI Key |
SBKREMMKHKQCOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C(=N2)Cl)[N+](=O)[O-])N)N=C1 |
Origin of Product |
United States |
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